molecular formula C20H20ClN3O2S B11315717 2-(2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-N-cyclopropylacetamide

2-(2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-N-cyclopropylacetamide

Cat. No.: B11315717
M. Wt: 401.9 g/mol
InChI Key: VPAZTAUDDGVAPR-UHFFFAOYSA-N
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Description

2-(2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-N-cyclopropylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodiazole core, a chlorophenoxyethyl group, and a cyclopropylacetamide moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-N-cyclopropylacetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Chlorophenoxyethyl Group: The chlorophenoxyethyl group is introduced via a nucleophilic substitution reaction, where the benzodiazole core reacts with 2-(4-chlorophenoxy)ethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Cyclopropylacetamide Moiety: The final step involves the acylation of the intermediate product with cyclopropylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-N-cyclopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzodiazoles.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological pathways involving benzodiazole derivatives.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-N-cyclopropylacetamide involves its interaction with specific molecular targets. The benzodiazole core can bind to various enzymes or receptors, modulating their activity. The chlorophenoxyethyl group may enhance the compound’s binding affinity, while the cyclopropylacetamide moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-(2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol: Similar structure but with an ethanol group instead of the cyclopropylacetamide moiety.

    2-{2-[(4-chlorophenoxy)methyl]-1H-1,3-benzodiazol-1-yl}acetohydrazide: Contains an acetohydrazide group instead of the cyclopropylacetamide moiety.

Uniqueness

2-(2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-N-cyclopropylacetamide is unique due to its combination of a benzodiazole core, a chlorophenoxyethyl group, and a cyclopropylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H20ClN3O2S

Molecular Weight

401.9 g/mol

IUPAC Name

2-[2-[2-(4-chlorophenoxy)ethylsulfanyl]benzimidazol-1-yl]-N-cyclopropylacetamide

InChI

InChI=1S/C20H20ClN3O2S/c21-14-5-9-16(10-6-14)26-11-12-27-20-23-17-3-1-2-4-18(17)24(20)13-19(25)22-15-7-8-15/h1-6,9-10,15H,7-8,11-13H2,(H,22,25)

InChI Key

VPAZTAUDDGVAPR-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CN2C3=CC=CC=C3N=C2SCCOC4=CC=C(C=C4)Cl

Origin of Product

United States

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